N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide
Description
This compound features a 5-methyl-1,3,4-thiadiazole core conjugated with a pentanamide linker and a 4-(pyridin-2-yl)piperazine moiety. Such structural motifs are common in medicinal chemistry for targeting enzymes or receptors, particularly in CNS disorders or antimicrobial therapies .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2S/c1-13-20-21-17(26-13)19-15(24)6-4-7-16(25)23-11-9-22(10-12-23)14-5-2-3-8-18-14/h2-3,5,8H,4,6-7,9-12H2,1H3,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDBVCSWYMYDIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCC(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide typically involves multi-step organic reactions. One common method includes the condensation of a thiadiazole derivative with a piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine and pyridine rings can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenated compounds, nucleophiles; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted piperazine or pyridine derivatives.
Scientific Research Applications
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Thiadiazole Derivatives
Methazolamide (N-[(2E)-3-Methyl-5-sulfamoyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide)
- Structural Differences : Methazolamide contains a sulfamoyl group and an acetamide chain, unlike the pentanamide-pyridinyl-piperazine in the target compound.
- Metabolism : Methazolamide forms a sulfenic acid intermediate via cytochrome P450, which auto-oxidizes into a stable metabolite (MSO). This pathway suggests instability in sulfenic acid derivatives, a concern absent in the target compound due to its lack of sulfamoyl groups .
N-[(2E)-5-Methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide Derivatives
- Example: 2-[(2-methylpropyl)amino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide (CAS: 1219581-60-8).
- Structural Similarities : Shares the 5-methyl-thiadiazolylidene group but incorporates a thiazole-carboxamide moiety instead of the pentanamide-piperazine chain.
- Functional Implications : Thiazole rings enhance antimicrobial activity, suggesting the target compound may also exhibit similar properties .
Piperazine-Linked Pentanamide Compounds
N-(4-(Pyridin-2-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7m)
- Synthesis: Prepared via substitution of 1-(3-trifluoromethylphenyl)piperazine, yielding 43% after purification by normal-phase chromatography .
- Structural Comparison : Replaces the thiadiazole core with a pyridinyl-phenyl group but retains the pentanamide-piperazine backbone.
- Pharmacology : Piperazine derivatives often target dopamine receptors (e.g., D3), suggesting the target compound may have CNS applications .
5-(4-(2-Methoxyphenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7i)
Triazine and Sulfonamide Analogs
2-{[4-Amino-6-{4-[4-(trifluoromethyl)phenyl]piperazin-1-yl}-1,3,5-triazin-2-yl]methylthio}-N-(1H-benzo[d]imidazol-2(3H)-ylidene)-4-chloro-5-methylbenzenesulfonamide (22)
- Structural Divergence : Uses a triazine core and sulfonamide group instead of thiadiazole and pentanamide.
Physicochemical and Pharmacokinetic Comparisons
Table 1: Key Properties of Selected Compounds
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
